3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
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Overview
Description
CGS-21680 hydrochloride is a selective adenosine A2A receptor agonist. It is commonly used in scientific research to study the actions of the adenosine A2A receptor in cells and tissues. The compound has a high affinity for the adenosine A2A receptor, with a Ki value of 27 nM . It is often used to investigate neuronal transmission and respiration .
Preparation Methods
The preparation of CGS-21680 hydrochloride involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the formation of the core structure and subsequent functionalization. The free base form of CGS-21680 is unstable, so it is often converted to the more stable hydrochloride salt form .
Chemical Reactions Analysis
CGS-21680 hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives, or it can undergo nucleophilic substitution to introduce new functional groups .
Scientific Research Applications
CGS-21680 hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of adenosine A2A receptors. In biology, it is used to investigate the role of adenosine receptors in various physiological processes, such as neuronal transmission and respiration . In medicine, CGS-21680 hydrochloride is used to explore potential therapeutic applications, including its effects on heart rate, cardiac output, and neuroprotection . The compound also has applications in industry, particularly in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of CGS-21680 hydrochloride involves its binding to adenosine A2A receptors. This binding activates the receptor and triggers a cascade of intracellular signaling pathways. The activation of adenosine A2A receptors leads to the inhibition of dopamine D2 receptor signaling, which has various physiological effects . For example, CGS-21680 hydrochloride can increase heart rate and cardiac output, reduce venous resistance, and provide neuroprotection in animal models of neurological diseases .
Comparison with Similar Compounds
CGS-21680 hydrochloride is unique in its high selectivity and affinity for adenosine A2A receptors. Similar compounds include other adenosine receptor agonists, such as NECA (5’-N-ethylcarboxamidoadenosine) and CCPA (2-chloro-N6-cyclopentyladenosine), which target different subtypes of adenosine receptors . CGS-21680 hydrochloride is particularly valuable for its ability to selectively activate adenosine A2A receptors, making it a useful tool for studying the specific functions of these receptors in various biological systems .
Properties
Molecular Formula |
C23H30ClN7O6 |
---|---|
Molecular Weight |
536 g/mol |
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17?,18+,22-;/m1./s1 |
InChI Key |
QPHVMNOEKKJYJO-MAZPFQPRSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
Origin of Product |
United States |
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